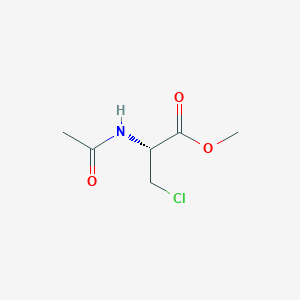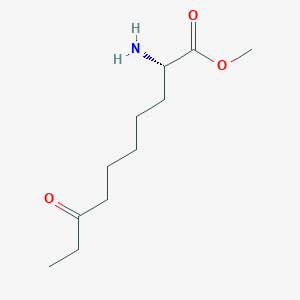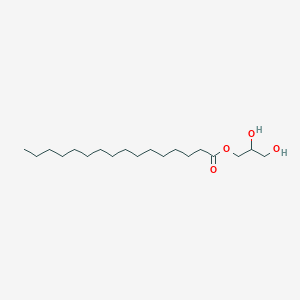
2-Hydroxy-4-(trifluoromethyl)pyrimidine
概要
説明
2-Hydroxy-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative and a heterocyclic building block . It is also known by its synonyms 4-(Trifluoromethyl)-2(1H)-pyrimidinone and 4-(Trifluoromethyl)-2-pyrimidinol .
Molecular Structure Analysis
The molecular formula of 2-Hydroxy-4-(trifluoromethyl)pyrimidine is C5H3F3N2O, and its molecular weight is 164.09 . The SMILES string representation is Oc1nccc(n1)C(F)(F)F .Physical And Chemical Properties Analysis
2-Hydroxy-4-(trifluoromethyl)pyrimidine is a yellow solid with a melting point of 223-227 °C (lit.) . Its density is predicted to be 1.55±0.1 g/cm3 . It is soluble in DMF .科学的研究の応用
Agrochemical Industry
Application Summary
2-Hydroxy-4-(trifluoromethyl)pyrimidine and its derivatives are used in the agrochemical industry, primarily for the protection of crops from pests .
Methods of Application
The specific methods of application can vary depending on the specific derivative and the crop being treated. However, these compounds are typically applied in the form of a pesticide, which may be sprayed onto the crops or applied to the soil .
Results or Outcomes
The use of 2-Hydroxy-4-(trifluoromethyl)pyrimidine derivatives in the agrochemical industry has proven to be highly effective. More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names .
Pharmaceutical Industry
Application Summary
2-Hydroxy-4-(trifluoromethyl)pyrimidine and its derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application
In the pharmaceutical industry, these compounds are typically used as active ingredients in medications. The specific method of application can vary depending on the medication and the condition it is being used to treat .
Results or Outcomes
Several TFMP derivatives have been granted market approval for use in pharmaceutical and veterinary products. Many candidates are currently undergoing clinical trials .
Organic Synthesis
Application Summary
2-Hydroxy-4-(trifluoromethyl)pyrimidine can be used as an intermediate in the synthesis of other organic compounds .
Methods of Application
The specific methods of application can vary depending on the target compound. However, these compounds are typically used in various organic reactions, including cyclization reactions and cycloadditions .
Results or Outcomes
The use of 2-Hydroxy-4-(trifluoromethyl)pyrimidine in organic synthesis can lead to the formation of a wide range of compounds. For example, amidines can be condensed via [3+3] annulation with 2,2,2-trichloroethyliden-acetophenones, providing novel 2,6-diaryl-6-hydroxy-4-trichloromethyl-1,4,5,6-tetrahydropyrimidines .
Functional Materials
Application Summary
2-Hydroxy-4-(trifluoromethyl)pyrimidine and its derivatives can be used in the development of functional materials .
Methods of Application
In the functional materials industry, these compounds are typically used in the synthesis of materials with unique properties. The specific method of application can vary depending on the material and its intended use .
Results or Outcomes
The use of 2-Hydroxy-4-(trifluoromethyl)pyrimidine in the development of functional materials can lead to the creation of materials with unique properties. However, the specific results or outcomes can vary widely depending on the material and its intended use .
Enzyme Function Examination
Application Summary
2-Hydroxy-4-(trifluoromethyl)pyrimidine can be used as a tool for examining enzyme functions .
Methods of Application
The specific methods of application can vary depending on the enzyme being studied. However, these compounds are typically used in various biochemical assays to study the function and activity of enzymes .
Results or Outcomes
The use of 2-Hydroxy-4-(trifluoromethyl)pyrimidine in enzyme function examination can lead to a better understanding of enzyme mechanisms and activities. However, the specific results or outcomes can vary widely depending on the enzyme and its function .
Fluorescent Marker
Application Summary
2-Hydroxy-4-(trifluoromethyl)pyrimidine can be used as a fluorescent marker to identify aluminum ions .
Methods of Application
In this application, the compound is typically used in a solution where it can interact with aluminum ions. When illuminated with ultraviolet light, the compound fluoresces, indicating the presence of aluminum ions .
Results or Outcomes
The use of 2-Hydroxy-4-(trifluoromethyl)pyrimidine as a fluorescent marker can provide a simple and effective method for detecting the presence of aluminum ions in a solution .
Safety And Hazards
将来の方向性
While specific future directions for 2-Hydroxy-4-(trifluoromethyl)pyrimidine are not available, pyrimidine derivatives are of great interest in drug discovery due to their wide range of pharmacological effects . They are often used as scaffolds for the design of new compounds with different biological profiles .
特性
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEBFEVZTGLOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361286 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
CAS RN |
104048-92-2 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)









![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)